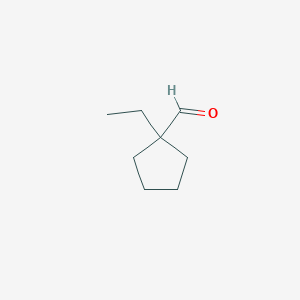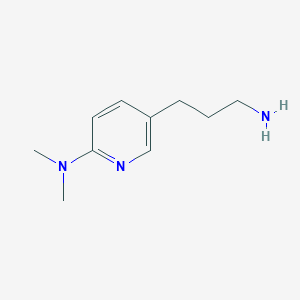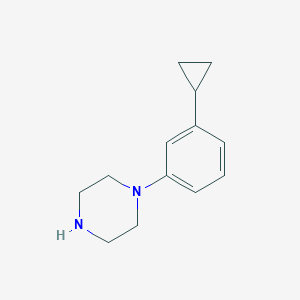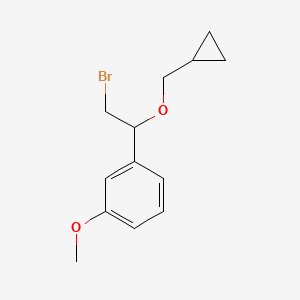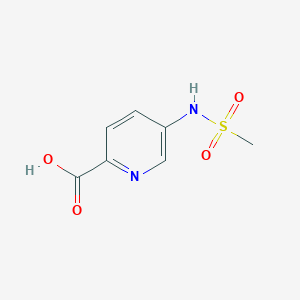
5-Methanesulfonamidopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methanesulfonamidopyridine-2-carboxylic acid is a chemical compound with a pyridine ring substituted with a methanesulfonamide group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonamidopyridine-2-carboxylic acid typically involves the introduction of the methanesulfonamide group and the carboxylic acid group onto the pyridine ring. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, while the carboxylic acid group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminopyridine-2-carboxylic acid: Lacks the methanesulfonamide group, making it less versatile in certain applications.
5-Methylsulfonylpyridine-2-carboxylic acid: Contains a methylsulfonyl group instead of methanesulfonamide, which can alter its reactivity and biological activity.
5-Chloropyridine-2-carboxylic acid: Substituted with a chlorine atom, leading to different chemical properties and applications.
Uniqueness
5-Methanesulfonamidopyridine-2-carboxylic acid is unique due to the presence of both the methanesulfonamide and carboxylic acid groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H8N2O4S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
5-(methanesulfonamido)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-6(7(10)11)8-4-5/h2-4,9H,1H3,(H,10,11) |
InChI-Schlüssel |
LRPFZRRIVDMTPS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


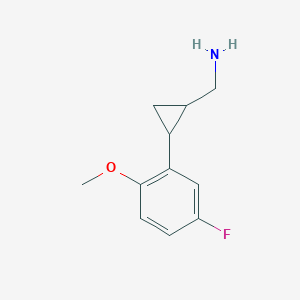

![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)


